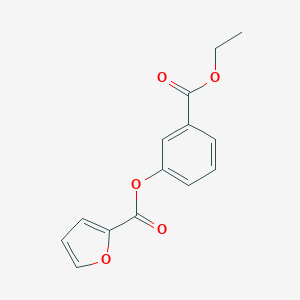![molecular formula C19H22N2O3 B250475 N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B250475.png)
N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide, also known as BML-210, is a compound that has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide exerts its effects through the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and its inhibition by this compound can lead to DNA damage and cell death in cancer cells. In inflammation research, PARP inhibition by this compound reduces the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorder research, PARP inhibition by this compound reduces oxidative stress and improves mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various disease models. In cancer research, this compound induces apoptosis and inhibits cell cycle progression in cancer cells. In inflammation research, this compound reduces the production of pro-inflammatory cytokines and inhibits NF-κB activation. In neurodegenerative disorder research, this compound protects neurons from oxidative stress and improves cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide has several advantages for lab experiments, including its ability to inhibit PARP and its potential therapeutic applications in various diseases. However, this compound also has limitations, including its potential toxicity and limited availability.
Zukünftige Richtungen
For N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide research include the development of more potent and selective PARP inhibitors, the investigation of this compound in combination with other therapies, and the exploration of this compound in other disease models. Additionally, further research is needed to understand the potential toxicity of this compound and its effects on normal cells.
Synthesemethoden
The synthesis of N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting product is then reacted with sec-butylamine to form N-(sec-butyl)-4-methoxybenzamide. Finally, this compound undergoes a reaction with 3-nitrobenzoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. Inflammation research has also shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
Molekularformel |
C19H22N2O3 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-butan-2-yl-3-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-4-13(2)20-19(23)15-6-5-7-16(12-15)21-18(22)14-8-10-17(24-3)11-9-14/h5-13H,4H2,1-3H3,(H,20,23)(H,21,22) |
InChI-Schlüssel |
LMUZVKFCMZMQHX-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250392.png)
![N-[3-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B250396.png)
![Tert-butyl {4-[(2-methylprop-2-en-1-yl)oxy]phenyl}carbamate](/img/structure/B250398.png)
![N-(2-hydroxyphenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250399.png)
![N-[2-(3-phenylpropoxy)phenyl]-2-furamide](/img/structure/B250400.png)
![3-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250401.png)
![1-Benzhydryl-4-[2-(2-methoxyethoxy)benzoyl]piperazine](/img/structure/B250404.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)

![N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250409.png)

![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)
